molecular formula C7H5ClF3NO B1431628 (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol CAS No. 1431842-82-8

(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol

Cat. No.: B1431628
CAS No.: 1431842-82-8
M. Wt: 211.57 g/mol
InChI Key: JWMIDRQMWQDVEW-UHFFFAOYSA-N
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Description

(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol ( 1431842-82-8) is a pyridine derivative with a molecular formula of C7H5ClF3NO and a molecular weight of 211.57 g/mol . This compound features a hydroxymethyl group at the 3-position and both chloro- and trifluoromethyl substituents on the pyridine ring, making it a valuable multifunctional intermediate for synthetic chemistry . The distinct properties of this compound arise from its unique structure. The trifluoromethyl group is known to enhance metabolic stability and membrane permeability in bioactive molecules, while the chloro group serves as a reactive site for further functionalization via cross-coupling reactions or nucleophilic substitution . The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid, or used to form ester and ether linkages, providing versatile pathways for molecular diversification . Although specific biological data for this exact compound is limited in the public domain, its structural features are commonly found in compounds investigated for pharmaceutical applications. Related trifluoromethylpyridine derivatives are frequently utilized in medicinal chemistry as building blocks for potential therapeutics targeting central nervous system disorders and other conditions . Researchers may find this compound particularly useful for constructing complex molecules in drug discovery programs, especially for creating analogs with optimized physicochemical properties . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-chloro-6-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-5-1-6(7(9,10)11)12-2-4(5)3-13/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMIDRQMWQDVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, highlighting differences in substituents, functional groups, and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Functional Group CAS Number Key Properties/Applications
This compound C₇H₅ClF₃NO 211.57 -Cl (4), -CF₃ (6) -CH₂OH (3) 1431842-82-8 Agrochemical intermediates, drug design
4-Chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde C₇H₃ClF₃NO 209.56 -Cl (4), -CF₃ (6) -CHO (3) 1060807-48-8 Reactive aldehyde for nucleophilic addition
4-Chloro-6-(trifluoromethyl)pyridin-3-amine C₆H₄ClF₃N₂ 196.56 -Cl (4), -CF₃ (6) -NH₂ (3) 1196153-86-2 Coupling reactions, bioactive intermediates
(4-Bromo-6-chloropyridin-3-yl)methanol C₆H₅BrClNO 222.47 -Br (4), -Cl (6) -CH₂OH (3) 1807036-97-0 Cross-coupling reactions (Suzuki, Buchwald)
(2,4-Dichloro-6-methylpyridin-3-yl)methanol C₇H₇Cl₂NO 208.05 -Cl (2,4), -CH₃ (6) -CH₂OH (3) 374800-25-6 Herbicide intermediates
2-(Trifluoromethyl)-5-iodopyridin-4-ol C₆H₃F₃INO 289.00 -CF₃ (2), -I (5) -OH (4) 1027818-89-8 Halogen bonding in crystal engineering

Key Differences and Implications

Functional Group Variations
  • Aldehyde vs. Hydroxymethyl : The carbaldehyde analog (CAS: 1060807-48-8) lacks the hydroxymethyl group, replacing it with an aldehyde (-CHO). This increases electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents or amines). In contrast, the hydroxymethyl group in the target compound allows for oxidation to carboxylic acids or etherification .
  • Amine vs. Hydroxymethyl : The amine analog (CAS: 1196153-86-2) exhibits distinct reactivity, such as participation in amide bond formation or palladium-catalyzed coupling reactions, which are less feasible with the hydroxymethyl group .
Substituent Effects
  • Halogen Variations: Replacing -CF₃ with -Br (as in CAS: 1807036-97-0) alters electronic properties. This makes bromo derivatives more suitable for cross-coupling reactions .
  • Positional Isomerism : The dichloro-methyl analog (CAS: 374800-25-6) demonstrates how substituent positions affect bioactivity. The 2,4-dichloro-6-methyl configuration is associated with herbicidal properties, whereas the 4-chloro-6-CF₃ motif is linked to pharmaceutical applications .
Trifluoromethyl Group Impact

The -CF₃ group in the target compound enhances lipophilicity and metabolic stability, critical for drug candidates. Its electron-withdrawing nature deactivates the pyridine ring, directing electrophilic substitution to specific positions .

Biological Activity

(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol is a pyridine derivative characterized by a chloro group at the 4-position, a trifluoromethyl group at the 6-position, and a hydroxymethyl group at the 3-position. This unique structure imparts distinct chemical properties that have been explored for various biological activities, including antimicrobial, anti-inflammatory, and potential applications in drug discovery.

The compound's molecular formula is C7H6ClF3N, and its structural features contribute to its reactivity and biological interactions. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action is believed to involve disruption of bacterial cell membrane integrity.

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The specific pathways affected include the NF-kB signaling pathway, which plays a crucial role in inflammation .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic properties. It has shown potential as an antimalarial agent, targeting Plasmodium falciparum in preliminary assays. Optimization of similar pyridine derivatives has been reported to enhance their efficacy against malaria .

Research Findings and Case Studies

StudyFindings
Antimicrobial Study Demonstrated activity against MRSA with an IC50 value of 0.29 µM, indicating strong antibacterial potential .
Anti-inflammatory Mechanism Inhibition of TNF-alpha and IL-6 production in macrophages, suggesting therapeutic use in chronic inflammatory conditions .
Antiparasitic Evaluation Showed promising results against P. falciparum with an EC50 of 0.048 µM in vitro, highlighting its potential as a lead compound for antimalarial drug development .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, initial findings suggest that it may interact with specific enzymes or receptors involved in microbial resistance or inflammatory responses. For instance, the compound's ability to inhibit cytochrome P450 enzymes could play a role in its pharmacokinetics and overall efficacy .

Q & A

Q. What are the standard synthetic routes for (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, and what critical parameters influence yield and purity?

Methodological Answer: The compound is typically synthesized via halogenation and reduction steps. A common route involves:

Nucleophilic substitution : Reacting a halogenated pyridine precursor (e.g., 4-chloro-6-(trifluoromethyl)pyridine) with a hydroxyl source under basic conditions.

Reduction : Using reducing agents like LiAlH₄ or NaBH₄ to convert ester or carbonyl intermediates to the methanol derivative .
Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMSO, THF) enhance reaction efficiency .
  • Temperature control : Exothermic reduction steps require gradual reagent addition to avoid side reactions .
  • Purification : Column chromatography or recrystallization (e.g., hexane/ethyl acetate mixtures) improves purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

  • LCMS/HPLC : Confirm molecular weight (e.g., m/z 211.57 for [M+H]⁺) and retention time consistency (e.g., 0.29–1.26 minutes under varying conditions) .
  • NMR : ¹H/¹³C NMR resolves structural ambiguities; chloro and trifluoromethyl groups show distinct splitting patterns .
  • Elemental analysis : Validates purity (>95%) .
    For conflicting data, cross-validate using multiple techniques (e.g., compare LCMS retention times with synthetic intermediates in patent examples) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, CF₃) influence the compound’s reactivity in subsequent derivatization reactions?

Methodological Answer:

  • Steric and electronic effects : The chloro group directs electrophilic substitution to the 2-position, while the trifluoromethyl group enhances stability via hydrophobic interactions .
  • Reactivity in coupling reactions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids to functionalize the pyridine ring. The CF₃ group may require optimized ligands (e.g., XPhos) to mitigate steric hindrance .
  • Experimental validation : Compare reaction rates with non-fluorinated analogs to quantify electronic effects .

Q. What strategies can address contradictory reports on the compound’s stability under varying storage conditions?

Methodological Answer:

  • Controlled stability studies : Store samples under inert atmospheres (N₂/Ar) at –20°C to minimize hydrolysis of the methanol group .
  • Degradation analysis : Use accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., oxidation to carboxylic acid derivatives) .
  • Additive screening : Antioxidants (e.g., BHT) or desiccants (e.g., silica gel) can improve shelf life .

Q. How can computational chemistry predict viable synthetic pathways or optimize existing routes for this compound?

Methodological Answer:

  • Retrosynthetic planning : Tools like AiZynthFinder propose routes using commercially available precursors (e.g., 4-chloro-6-(trifluoromethyl)nicotinic acid esters) .
  • DFT calculations : Model transition states for key steps (e.g., LiAlH₄ reduction) to optimize reaction coordinates and minimize byproducts .
  • Machine learning : Train models on patent data (e.g., EP 4374877 A2) to predict solvent/catalyst combinations for improved yields .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for LiAlH₄-mediated reductions of related pyridine esters?

Methodological Answer:

  • Variable control : Replicate reactions under strictly anhydrous conditions (LiAlH₄ is moisture-sensitive) and monitor reaction progress via TLC .
  • Side reaction identification : Use GC-MS to detect aldehyde intermediates, indicating over-reduction, and adjust stoichiometry (e.g., 1.2 equiv LiAlH₄) .
  • Literature benchmarking : Compare yields from peer-reviewed syntheses (e.g., 85–91% in patent examples) versus small-scale lab trials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol
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(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol

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